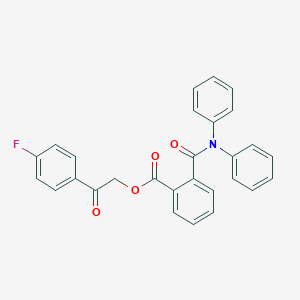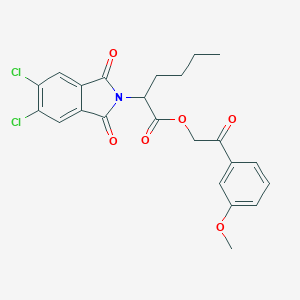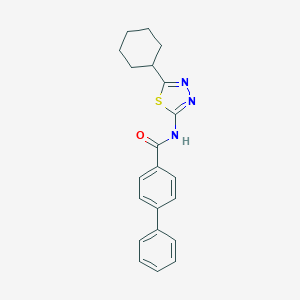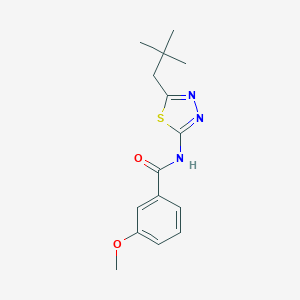![molecular formula C17H28N2O3S B216269 N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B216269.png)
N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide, commonly known as DPS, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of sulfonamide drugs and is known to exhibit potent biological activities.
Applications De Recherche Scientifique
DPS has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DPS has been shown to exhibit potent anti-inflammatory, analgesic, and anticonvulsant activities. It has also been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, DPS has been shown to possess herbicidal and insecticidal activities, making it a potential candidate for the development of new pesticides. In material science, DPS has been used as a building block for the synthesis of novel polymers with unique properties.
Mécanisme D'action
The mechanism of action of DPS is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. DPS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of certain ion channels in the brain, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects
DPS has been shown to exhibit potent biological activities in various in vitro and in vivo studies. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, DPS has been shown to exhibit anticonvulsant effects in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DPS is its potent biological activities, making it a potential candidate for the development of new drugs. Its simple synthetic method and high degree of purity also make it an attractive compound for lab experiments. However, one of the limitations of DPS is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for the research and development of DPS. One area of interest is the development of new drugs based on the structure of DPS. Another area of interest is the investigation of DPS as a potential pesticide for agricultural use. In addition, the synthesis of novel polymers based on the structure of DPS could lead to the development of new materials with unique properties. Overall, the potential applications of DPS are vast, and further research is needed to fully understand its biological activities and potential uses.
Méthodes De Synthèse
The synthesis of DPS involves the reaction between 4-aminophenyl-2,2-dimethylpropanamide and dipropyl sulfamate in the presence of a base catalyst. The reaction yields DPS as a white crystalline solid with a high degree of purity. The synthetic method is relatively simple and can be easily scaled up for large-scale production.
Propriétés
Nom du produit |
N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide |
|---|---|
Formule moléculaire |
C17H28N2O3S |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C17H28N2O3S/c1-6-12-19(13-7-2)23(21,22)15-10-8-14(9-11-15)18-16(20)17(3,4)5/h8-11H,6-7,12-13H2,1-5H3,(H,18,20) |
Clé InChI |
DAIBBIQMQSGXTM-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C |
SMILES canonique |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide](/img/structure/B216189.png)
![3,4-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216190.png)
![3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216191.png)
![4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216192.png)
![3,4-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216195.png)
![3,4-Dimethoxy-N-[4-(4-methyl-piperidine-1-sulfonyl)-phenyl]-benzamide](/img/structure/B216197.png)
![2,4-Dimethoxy-N-[4-(4-methyl-piperidine-1-sulfonyl)-phenyl]-benzamide](/img/structure/B216198.png)


![2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216204.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B216207.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B216209.png)